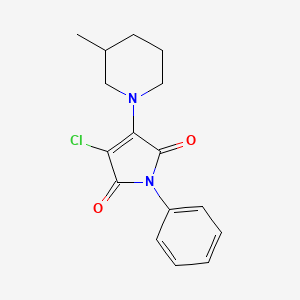
N-(2,5-dimethylphenyl)-N'-(2-phenoxyethyl)malonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical processes. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, which shares some structural similarities, was achieved through specific reactions and its structure determined by X-ray crystallography (Al-Hourani et al., 2016).
Molecular Structure Analysis
Analyzing the molecular structure of such compounds is crucial. For example, the structure of 2-[N-(2,3-Dimethylphenyl)carbamoyl]benzenesulfonamide was stabilized by extensive intra- and intermolecular hydrogen bonds, showing the importance of such interactions in defining the molecular architecture (Siddiqui et al., 2008).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of these compounds is essential. The synthesis of N,N´-dimethyl-N,N´-dioctyl-2,(2´-hexyloxyethyl) malonamide, a structurally related compound, involves specific reactions and its properties were analyzed under various conditions, highlighting the complex nature of such compounds (Patil et al., 2013).
Physical Properties Analysis
The physical properties of similar compounds have been studied extensively. For instance, the crystal structure of Hydroxyimino(N, N’-dimethyl)malonamide was determined by single-crystal X-ray diffraction, revealing insights into its physical characteristics (Hall et al., 1977).
Chemical Properties Analysis
Analyzing the chemical properties of these compounds is critical. For example, the investigation of the malonic acid diamide analogues for their radical scavenging activity provides valuable information on their chemical behavior and potential applications (Patil et al., 2015).
Propiedades
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(2-phenoxyethyl)propanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-8-9-15(2)17(12-14)21-19(23)13-18(22)20-10-11-24-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXVWBJMXMNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N'-(2-phenoxyethyl)malonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-aminophenyl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4017332.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017338.png)
![4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4017342.png)


![3-[(3-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4017358.png)
![1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4017364.png)
![ethyl [2-(4-bromophenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4017369.png)
![3-(2,6-dimethyl-4-morpholinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4017381.png)
![N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4017389.png)
![1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione](/img/structure/B4017399.png)
![2-(benzylthio)-6-(3-bromo-4-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4017410.png)
![N-[2-(cyclohexylthio)ethyl]-2-phenylacetamide](/img/structure/B4017420.png)
![1-(4-methoxyphenyl)-3-{[2-(2-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4017424.png)